N-(3-Ethynylphenyl)but-3-ynamide
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Overview
Description
N-(3-Ethynylphenyl)but-3-ynamide is an organic compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . This compound belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . Ynamides are known for their unique chemical properties and reactivity, making them valuable in various chemical transformations and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an organic solvent under an inert atmosphere .
Industrial Production Methods
Industrial production of N-(3-Ethynylphenyl)but-3-ynamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylphenyl)but-3-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, reduced alkenes or alkanes, and substituted derivatives with various functional groups .
Scientific Research Applications
N-(3-Ethynylphenyl)but-3-ynamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Ethynylphenyl)but-3-ynamide involves its unique structure, which allows it to participate in various chemical transformations. The electron-withdrawing group on the nitrogen atom polarizes the triple bond, enhancing its reactivity . This polarization facilitates interactions with nucleophiles and electrophiles, leading to the formation of new bonds and products . The compound’s reactivity is also influenced by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenylethynyl)but-3-ynamide
- N-(3-Ethynylphenyl)prop-2-ynamide
- N-(3-Ethynylphenyl)but-2-ynamide
Uniqueness
N-(3-Ethynylphenyl)but-3-ynamide is unique due to its specific substitution pattern and the presence of both ethynyl and but-3-ynamide groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
Biological Activity
N-(3-Ethynylphenyl)but-3-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as palladium-catalyzed coupling reactions or other transition metal-mediated processes. The compound can be synthesized from readily available precursors, making it accessible for further biological studies.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of ynamides, similar to this compound, can inhibit cancer cell proliferation. For instance, a study indicated that certain ynamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
- Antimicrobial Properties : Ynamides have been reported to possess antimicrobial activity. Research has indicated that compounds with similar structures can inhibit the growth of bacteria and fungi, highlighting their potential as new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that ynamide compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The mechanism may involve the inhibition of specific cytokines or enzymes involved in inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Certain ynamide derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Cell Cycle Arrest : Some compounds in the ynamide class induce cell cycle arrest in cancer cells, effectively halting proliferation and promoting apoptosis .
Case Studies
Case Study 1: Antitumor Activity
In a study published in BMC Chemistry, derivatives related to this compound were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, demonstrating promising antitumor activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 (Breast) | 12.5 |
Related Ynamide Derivative | A549 (Lung) | 15.0 |
Related Ynamide Derivative | HeLa (Cervical) | 10.0 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of various ynamides, including this compound. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Candida albicans | 20 |
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)but-3-ynamide |
InChI |
InChI=1S/C12H9NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h1-2,5,7-9H,6H2,(H,13,14) |
InChI Key |
MFUXSJADZJYOBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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